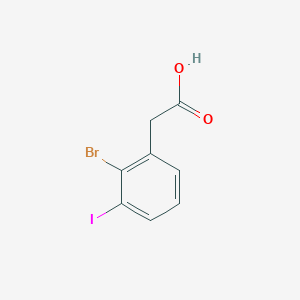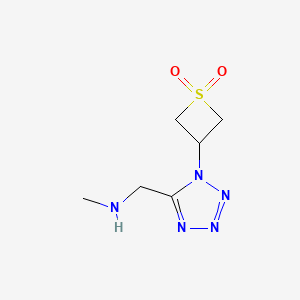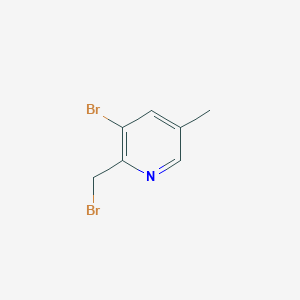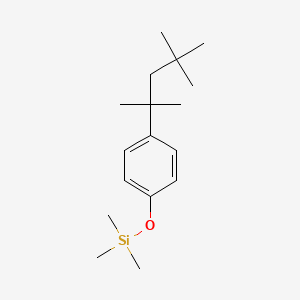
4-(1,1,3,3-Tetramethylbutyl)phenyl trimethylsilyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane is an organosilicon compound with the molecular formula C17H30OSi. This compound is characterized by the presence of a phenoxy group substituted with a bulky trimethylpentan-2-yl group and a trimethylsilyl group. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane typically involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a phenoxide ion, which then reacts with trimethylchlorosilane to form the desired product. The reaction conditions generally include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding phenols or silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenols and silanes.
Substitution: Various substituted phenoxy and silane derivatives.
Scientific Research Applications
Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane involves its interaction with various molecular targets, primarily through its phenoxy and silane groups. These interactions can lead to the formation of stable complexes with other molecules, thereby altering their chemical and physical properties. The pathways involved include:
Formation of stable complexes: With metal ions or organic molecules.
Modification of surface properties: By forming hydrophobic layers on surfaces.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(4-(1,1,3,3-tetramethylbutyl)phenoxy)silane
- Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethanol
- Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)acetic acid
Uniqueness
Trimethyl(4-(2,4,4-trimethylpentan-2-yl)phenoxy)silane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The bulky trimethylpentan-2-yl group provides steric hindrance, enhancing the compound’s stability and reactivity. Additionally, the presence of the trimethylsilyl group imparts hydrophobicity, making it suitable for applications requiring water-resistant properties.
Properties
Molecular Formula |
C17H30OSi |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
trimethyl-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]silane |
InChI |
InChI=1S/C17H30OSi/c1-16(2,3)13-17(4,5)14-9-11-15(12-10-14)18-19(6,7)8/h9-12H,13H2,1-8H3 |
InChI Key |
LGVXTVHRVKVONW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


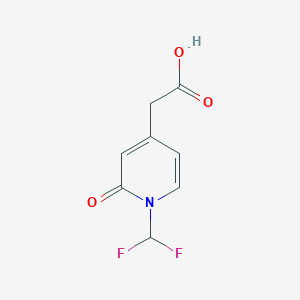
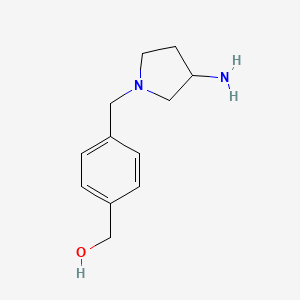
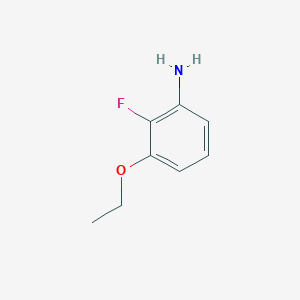

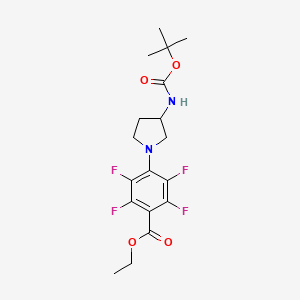
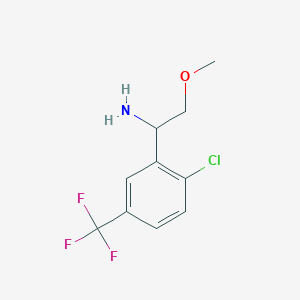
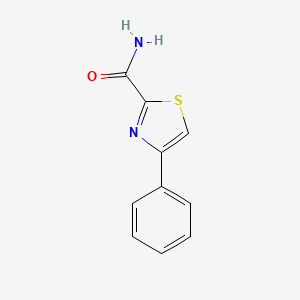
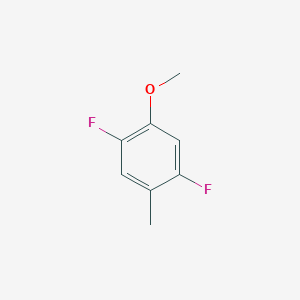

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)
